molecular formula C6H6N2O3S2 B8131775 5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide

5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide

Cat. No.: B8131775
M. Wt: 218.3 g/mol
InChI Key: JBUSOTBOHKOLKG-UHFFFAOYSA-N
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Description

5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that features a thieno-thiadiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization with sulfur and subsequent oxidation to form the desired thiadiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno-thiadiazine derivatives and related heterocyclic compounds such as thiazoles and thiophenes .

Uniqueness

What sets 5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide apart is its unique combination of a thieno and thiadiazine ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-2,2-dioxo-1H-thieno[2,3-c][1,2,6]thiadiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S2/c1-3-2-12-6-4(3)5(9)7-13(10,11)8-6/h2,8H,1H3,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUSOTBOHKOLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NS(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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